molecular formula C7H6O3S B1597610 2-Oxo-3-(thiophen-2-yl)propanoic acid CAS No. 15504-41-3

2-Oxo-3-(thiophen-2-yl)propanoic acid

Cat. No. B1597610
CAS RN: 15504-41-3
M. Wt: 170.19 g/mol
InChI Key: DFEKJNVSDUKUIR-UHFFFAOYSA-N
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Description

2-Oxo-3-(thiophen-2-yl)propanoic acid is a chemical compound with the molecular weight of 170.19 . It is also known by its IUPAC name (2Z)-2-hydroxy-3-(2-thienyl)-2-propenoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6O3S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3H,4H2,(H,9,10) . This indicates that the compound consists of a thiophene ring attached to a propanoic acid group with a ketone functional group at the 2-position.

Scientific Research Applications

2-Oxo-3-(thiophen-2-yl)propanoic acid has been used in a variety of scientific research applications, including in vivo and in vitro studies.

In Vivo

In vivo studies of 2-Oxo-3-(thiophen-2-yl)propanoic acid have been conducted to evaluate its effects on a variety of biological systems, including the central nervous system, the cardiovascular system, and the immune system. This compound has been found to have anti-inflammatory, analgesic, and antifungal activities in vivo.

In Vitro

In vitro studies of 2-Oxo-3-(thiophen-2-yl)propanoic acid have been conducted to evaluate its effects on a variety of cell types, including cancer cells, immune cells, and stem cells. This compound has been found to have anti-cancer, anti-inflammatory, and antifungal activities in vitro.

Mechanism of Action

The mechanism of action of 2-Oxo-3-(thiophen-2-yl)propanoic acid is not yet fully understood. It is believed that this compound binds to and inhibits the activity of enzymes involved in the synthesis of various molecules, including proteins, lipids, and carbohydrates. In addition, this compound has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.

Biological Activity

2-Oxo-3-(thiophen-2-yl)propanoic acid has a wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antifungal activities. This compound has also been found to have immunomodulatory, neuroprotective, and antioxidant activities.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of enzymes involved in the synthesis of various molecules, the inhibition of cytochrome P450 enzymes, and the modulation of the immune system.

Advantages and Limitations for Lab Experiments

The use of 2-Oxo-3-(thiophen-2-yl)propanoic acid in laboratory experiments has several advantages, including its low cost, its availability in a variety of forms, and its wide range of biological activities. However, this compound is also known to be unstable in aqueous solutions, and it is difficult to store and handle.

Future Directions

The future directions for 2-Oxo-3-(thiophen-2-yl)propanoic acid research include further investigation into its mechanism of action, its pharmacodynamics, and its potential therapeutic applications. In addition, further research is needed to develop more efficient and cost-effective methods for the synthesis of this compound. Furthermore, further research is needed to explore the potential of this compound as an adjuvant therapy for a variety of diseases, such as cancer and autoimmune diseases. Finally, further research is needed to explore the potential of this compound as a therapeutic agent for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

properties

IUPAC Name

2-oxo-3-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEKJNVSDUKUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365929
Record name 2-OXO-3-(2-THIENYL)PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15504-41-3
Record name 2-OXO-3-(2-THIENYL)PROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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